molecular formula C14H24N2O6 B2545039 6-Oxa-1-azaspiro[3.4]octane hemioxalate CAS No. 1523571-99-4

6-Oxa-1-azaspiro[3.4]octane hemioxalate

Cat. No.: B2545039
CAS No.: 1523571-99-4
M. Wt: 316.354
InChI Key: UYHNJOQRRFVIHM-UHFFFAOYSA-N
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Description

6-Oxa-1-azaspiro[3.4]octane hemioxalate is a chemical compound with the molecular formula C14H24N2O6 and a molecular weight of 316.35 g/mol . It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom. This compound is often used in synthetic chemistry and pharmaceutical research due to its interesting structural properties and reactivity.

Preparation Methods

The synthesis of 6-Oxa-1-azaspiro[3.4]octane hemioxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for larger quantities, and ensuring consistent quality through rigorous quality control measures.

Chemical Reactions Analysis

6-Oxa-1-azaspiro[3.4]octane hemioxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

6-Oxa-1-azaspiro[3.4]octane hemioxalate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as an intermediate in the development of pharmaceutical compounds, particularly those targeting specific biological pathways . Additionally, its unique structure makes it a valuable tool in studying spirocyclic compounds and their properties.

Mechanism of Action

The mechanism of action of 6-Oxa-1-azaspiro[3.4]octane hemioxalate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into certain biological receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved . Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and optimizing its efficacy.

Comparison with Similar Compounds

6-Oxa-1-azaspiro[3.4]octane hemioxalate can be compared with other spirocyclic compounds, such as 1-Oxa-6-azaspiro[3.4]octane hemioxalate and 2-Oxa-6-azaspiro[3.4]octane . These compounds share similar structural features but may differ in their reactivity and biological activity. The uniqueness of this compound lies in its specific ring structure and the presence of an oxalate group, which can influence its chemical behavior and interactions with biological targets.

Properties

IUPAC Name

7-oxa-1-azaspiro[3.4]octane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-3-7-6(1)2-4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHNJOQRRFVIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCOC2.C1CNC12CCOC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-99-4
Record name 6-Oxa-1-azaspiro[3.4]octane hemioxalate
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